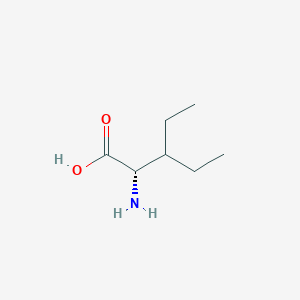

(S)-2-Amino-3-ethylpentanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLUUORVBOXZGB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435855 | |

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14328-49-5 | |

| Record name | (S)-2-Amino-3-ethylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of (S)-2-Amino-3-ethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Chiral Integrity in Novel Amino Acid Scaffolds

In the landscape of modern drug discovery and development, the exploration of non-proteinogenic amino acids as novel scaffolds has opened new avenues for creating therapeutics with enhanced potency, selectivity, and metabolic stability. (S)-2-Amino-3-ethylpentanoic acid, a non-proteinogenic amino acid, represents a compelling building block in this arena. Its unique stereochemistry and alkyl side-chain branching offer the potential to modulate peptide conformation and protein-protein interactions in ways that are not achievable with natural amino acids. The precise control and unambiguous confirmation of its three-dimensional structure are therefore not merely academic exercises but critical prerequisites for its successful application in pharmaceutical research. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, technically-grounded framework for the complete structure elucidation of (S)-2-Amino-3-ethylpentanoic acid, emphasizing the synergy of orthogonal analytical techniques to ensure scientific rigor and regulatory compliance.

I. The Strategic Imperative: An Integrated Approach to Structure Elucidation

The complete structural characterization of a chiral molecule like (S)-2-Amino-3-ethylpentanoic acid necessitates a multi-faceted analytical strategy. No single technique can provide all the required information. Therefore, a carefully designed workflow that integrates both spectroscopic and chiroptical methods is essential. This approach allows for the elucidation of the molecule's constitution, connectivity, and, most critically, its absolute stereochemistry.

The logical flow of this process begins with the synthesis of the molecule, followed by a series of analytical investigations to confirm its identity and purity.

Figure 1: A representative workflow for the structure elucidation of (S)-2-Amino-3-ethylpentanoic acid.

II. Enantioselective Synthesis: The Foundation of Stereochemical Control

The journey to elucidating the structure of (S)-2-Amino-3-ethylpentanoic acid begins with its synthesis. An enantioselective approach is paramount to ensure the production of the desired (S)-enantiomer in high purity. While numerous methods for asymmetric amino acid synthesis exist, a particularly effective strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent.[1] This method offers excellent stereocontrol and is amenable to the introduction of the requisite ethyl groups at the β-position.

Proposed Synthetic Route:

A plausible and efficient route utilizes a chiral auxiliary, such as a pseudoephedrine-derived glycinamide, to direct the stereoselective alkylation.

Figure 2: A conceptual synthetic pathway for (S)-2-Amino-3-ethylpentanoic acid.

Experimental Protocol: Asymmetric Synthesis

-

Enolate Formation: To a solution of the chiral pseudoephedrine glycinamide in anhydrous THF at -78 °C, add n-butyllithium (2.2 equivalents) dropwise. Stir the resulting solution for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add ethyl iodide (2.5 equivalents) to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and purify the crude product by silica gel chromatography to isolate the diastereomerically pure alkylated intermediate.

-

Auxiliary Cleavage: Hydrolyze the purified intermediate with 6N HCl at reflux for 12 hours.

-

Isolation: After cooling, extract the aqueous layer with dichloromethane to remove the chiral auxiliary. The aqueous layer, containing the protonated amino acid, is then concentrated under reduced pressure. The resulting crude amino acid can be further purified by recrystallization.

III. Spectroscopic Characterization: Unveiling the Molecular Architecture

With the synthesized compound in hand, the next crucial step is to confirm its molecular structure and connectivity using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (S)-2-Amino-3-ethylpentanoic acid, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation experiments (COSY, HSQC, HMBC), are required for unambiguous assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |

| α-H | ~3.6 - 3.8 | ~58 - 60 | The α-proton is deshielded by the adjacent amino and carboxyl groups. |

| β-H | ~1.8 - 2.0 | ~40 - 42 | The β-proton is a methine proton adjacent to two ethyl groups. |

| γ-CH₂ (x2) | ~1.2 - 1.4 | ~25 - 27 | The two methylene groups of the ethyl substituents. |

| δ-CH₃ (x2) | ~0.9 - 1.0 | ~11 - 13 | The two terminal methyl groups of the ethyl substituents. |

| COOH | Not typically observed | ~175 - 178 | The carboxylic acid carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized amino acid in 0.6 mL of D₂O.

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity of the ethyl groups to the β-carbon.

-

B. Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. For (S)-2-Amino-3-ethylpentanoic acid (C₇H₁₅NO₂), the expected monoisotopic mass is approximately 145.1103 g/mol .

Predicted Fragmentation Pattern:

Upon ionization (e.g., by electrospray ionization, ESI), amino acids typically undergo characteristic fragmentation, including the loss of the carboxyl group as CO₂ and fragmentation of the side chain.[4][5]

Figure 3: A simplified predicted fragmentation pathway for protonated (S)-2-Amino-3-ethylpentanoic acid.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the amino acid in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

High-Resolution Mass Spectrometry (HRMS): Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the molecular ion, confirming the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Isolate the parent ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to corroborate the proposed structure.

IV. Stereochemical Determination: The Cornerstone of Chirality

Confirming the absolute configuration of the chiral center at the α-carbon is the most critical aspect of the structure elucidation of (S)-2-Amino-3-ethylpentanoic acid. A combination of chiral chromatography and chiroptical spectroscopy provides a robust and self-validating system for this determination.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for separating enantiomers and assessing the enantiomeric purity of the synthesized compound. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For non-proteinogenic amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be highly effective.[6]

Experimental Protocol: Chiral HPLC

-

Column: A teicoplanin-based chiral stationary phase column (e.g., CHIROBIOTIC™ T).

-

Mobile Phase: A mixture of methanol, ethanol, and a small amount of a polar modifier like acetic acid and triethylamine. The exact composition will require optimization.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, mass spectrometric detection.

-

Analysis: Inject a solution of the synthesized (S)-2-Amino-3-ethylpentanoic acid and a racemic standard (if available). The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.

B. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of a molecule in solution, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms.[7][8] The absolute configuration is determined by comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (S)-enantiomer).[9]

Experimental Protocol: VCD Analysis

-

Sample Preparation: Prepare a solution of the purified (S)-2-Amino-3-ethylpentanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration sufficient to obtain a good signal-to-noise ratio.

-

VCD Spectrum Acquisition: Acquire the VCD and infrared absorption spectra over the mid-IR region.

-

Quantum Chemical Calculations: Perform density functional theory (DFT) calculations to predict the VCD spectrum for the (S)-enantiomer. This involves conformational searching to identify the low-energy conformers and then calculating the Boltzmann-averaged VCD spectrum.

-

Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration.

C. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for unambiguous determination of the absolute configuration of a chiral molecule.[10] This technique provides a precise three-dimensional map of the electron density in a crystal, from which the positions of all atoms can be determined.

Experimental Protocol: X-ray Crystallography

-

Crystallization: Grow single crystals of the purified (S)-2-Amino-3-ethylpentanoic acid of sufficient size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Absolute Configuration Determination: Determine the absolute configuration using the anomalous dispersion effect, typically by calculating the Flack parameter. A Flack parameter close to zero for the assumed (S)-configuration confirms the assignment.

V. Data Synthesis and Final Confirmation

The final step in the structure elucidation process is to synthesize all the data from the various analytical techniques into a cohesive and self-consistent picture of the molecule.

| Technique | Information Obtained | Expected Result for (S)-2-Amino-3-ethylpentanoic acid |

| NMR Spectroscopy | Connectivity of atoms (C-H framework) | ¹H and ¹³C spectra consistent with the proposed structure. 2D NMR confirms the connectivity of the ethyl groups to the β-carbon. |

| Mass Spectrometry | Molecular weight and elemental composition | Accurate mass measurement consistent with the molecular formula C₇H₁₅NO₂. Fragmentation pattern consistent with the structure. |

| Chiral HPLC | Enantiomeric purity and separation of enantiomers | A single major peak for the synthesized product, with a retention time corresponding to one of the enantiomers of a racemic standard. |

| Vibrational Circular Dichroism | Absolute configuration in solution | Experimental VCD spectrum matches the calculated spectrum for the (S)-enantiomer. |

| X-ray Crystallography | Unambiguous absolute configuration in the solid state | Crystal structure confirms the (S)-configuration at the α-carbon. |

By employing this integrated and rigorous analytical workflow, researchers and drug development professionals can be confident in the structural integrity and stereochemical purity of (S)-2-Amino-3-ethylpentanoic acid, thereby enabling its reliable use in the design and synthesis of novel therapeutics.

References

-

Tanaka, K., Ahn, M., Watanabe, Y., & Fuji, K. (1996). Asymmetric synthesis of uncommon α-amino acids by diastereoselective alkylations of a chiral glycine equivalent. Tetrahedron: Asymmetry, 7(6), 1771–1782. [Link]

-

Asymmetric Synthesis of Amino Acids. ACS Publications. (2009). [Link]

-

[1H, 13C]-HSQC NMR Spectrum of Isoleucine. Human Metabolome Database. [Link]

-

Fragmentation Patterns of Amino Acids. Chemistry LibreTexts. (2023). [Link]

-

Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1056. [Link]

-

X-Ray Diffraction Studies of l-Isoleucine. ResearchGate. (2019). [Link]

-

Asymmetric Synthesis of α-Amino Acids. ACS Publications. (2009). [Link]

-

Anderson, Z. J., et al. (2017). NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry. Organic & Biomolecular Chemistry, 15(42), 8978-8985. [Link]

-

Castro-Puyana, M., & Crego, A. L. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Methods in Molecular Biology, 2024, 425-442. [Link]

-

Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... ResearchGate. [Link]

-

Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. ResearchGate. (2015). [Link]

-

Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. (2015). [Link]

-

Growth and Characterization of L-Isoleucine based nonlinear optical single crystals. International Journal of ChemTech Research. (2014). [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. (2022). [Link]

-

Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. PubMed. (2016). [Link]

-

Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Structural vibrational and thermal Studies on Amino acid Single Crystal: L-Isoleucine D-Alanine. RJ Wave. [Link]

-

Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. University of Toronto. [Link]

-

α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. hmdb.ca [hmdb.ca]

- 3. NMR-based assignment of isoleucine vs . allo -isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01995E [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. americanlaboratory.com [americanlaboratory.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. rjwave.org [rjwave.org]

Biological activity of (S)-2-Amino-3-ethylpentanoic acid

An In-depth Technical Guide to the Biological Activity and Applications of (S)-2-Amino-3-ethylpentanoic Acid

Authored by: A Senior Application Scientist

Introduction: Beyond the Canonical Twenty

In the landscape of molecular biology and therapeutic development, the repertoire of amino acids extends far beyond the 20 proteinogenic building blocks. Non-proteinogenic amino acids (NPAAs) represent a vast and structurally diverse class of molecules that offer unique functionalities and have become invaluable tools in medicinal chemistry and chemical biology. (S)-2-Amino-3-ethylpentanoic acid, also known as (S)-3-ethylnorvaline, is one such NPAA. While not incorporated into proteins via ribosomal synthesis, this branched-chain amino acid has emerged as a significant constituent of bioactive natural products and a versatile scaffold in the design of novel therapeutics.

This guide provides a comprehensive technical overview of (S)-2-Amino-3-ethylpentanoic acid, moving beyond its basic chemical identity to explore its known biological contexts, applications in drug discovery, and the methodologies employed to harness its potential. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of its significance and practical application.

Physicochemical Profile

The unique biological roles of (S)-2-Amino-3-ethylpentanoic acid are rooted in its distinct physicochemical properties, which differentiate it from its proteinogenic counterparts. Its structure features a chiral center at the alpha-carbon and an additional stereocenter at the beta-carbon, with two ethyl groups at the C3 position, creating a bulky, hydrophobic side chain.

| Property | Value |

| IUPAC Name | (2S)-2-Amino-3-ethylpentanoic acid |

| Synonyms | (S)-3-Ethylnorvaline, (S)-beta,beta-Diethylalanine |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Structure |  |

| Stereochemistry | (S) at the α-carbon. The β-carbon also introduces stereoisomerism. |

| General Characteristics | Non-proteinogenic, branched-chain, hydrophobic amino acid.[1] |

Synthesis and Chiral Control

The therapeutic efficacy and biological specificity of molecules containing (S)-2-Amino-3-ethylpentanoic acid are critically dependent on their stereochemical purity. Consequently, robust methods for its enantioselective synthesis are paramount. While various general methods for amino acid synthesis exist, specific patents detail processes for producing chirally pure forms of related compounds like N-sulfonyl α-ethylnorvaline. These methods often involve the use of chiral auxiliaries or resolving agents, such as ephedrine, to separate diastereomeric salts, followed by deprotection to yield the desired enantiomerically pure amino acid.[2]

General Workflow for Chiral Resolution

Caption: General workflow for the chiral resolution of 3-ethylnorvaline.

Biological Significance and Therapeutic Applications

Direct and extensive studies on the isolated biological activity of (S)-2-Amino-3-ethylpentanoic acid are limited. However, its incorporation into larger molecules has revealed significant biological effects, positioning it as a key building block in several areas of therapeutic research.

Constituent of Bioactive Natural Products

(S)-2-Amino-3-ethylpentanoic acid (abbreviated as Et-Nva) is found in nature as a component of long-chain peptaibols.[3] These are a class of non-ribosomally synthesized peptides produced by fungi, such as Trichoderma longibrachiatum. Peptaibols containing Et-Nva have demonstrated a range of biological activities, including:

-

Antibacterial and Antifungal Properties: Leucinostatins, a type of peptaibol, exhibit these antimicrobial effects.[3]

-

Cytotoxic and Phytotoxic Effects: These peptides can also show toxicity towards mammalian cells and plants, which is attributed to their ability to inhibit oxidative phosphorylation and ATP synthesis.[3]

The presence of bulky, hydrophobic NPAAs like Et-Nva is crucial for the structure and function of these peptides, often contributing to their ability to interact with and disrupt cell membranes.

A Versatile Scaffold in Medicinal Chemistry

The unique steric and hydrophobic properties of (S)-2-Amino-3-ethylpentanoic acid make it an attractive component for designing synthetic peptides and small molecules with enhanced stability, potency, and target selectivity.

4.2.1. Antithrombotic Agents: Factor XIIa Inhibition

In the pursuit of safer anticoagulants, activated factor XII (FXIIa) has emerged as a promising target. Inhibition of FXIIa can prevent thrombosis without significantly impairing hemostasis.[4] (S)-2-Amino-3-ethylpentanoic acid (referred to as 3-ethylnorvaline in this context) has been incorporated into peptide-based inhibitors of FXIIa.[4] Its inclusion is thought to contribute to the specific three-dimensional conformation of the peptide, which is essential for high-affinity binding and potent inhibition of the enzyme.[4]

4.2.2. Targeted Drug Delivery: Bicyclic Peptides

Bicyclic peptides, such as the Bicycle® molecules, are a class of constrained peptides with antibody-like affinity and selectivity but with a much smaller molecular weight.[5] This makes them ideal for targeted drug delivery. (S)-2-Amino-3-ethylpentanoic acid (abbreviated as EPA in the study) has been used as one of the non-natural amino acids in the synthesis of a bicyclic peptide that binds to the transferrin receptor 1 (TfR1).[5] This peptide-drug conjugate was shown to enhance the potency of antisense oligonucleotides (ASOs) and siRNAs in skeletal and cardiac muscles, demonstrating the utility of this NPAA in creating sophisticated drug delivery systems.[5]

4.2.3. Neurodegenerative Disease: β-Amyloid Production Inhibitors

The accumulation of β-amyloid protein is a hallmark of Alzheimer's disease. A patent has described the use of 3-ethylnorvaline in the synthesis of heterocyclic sulfonamide derivatives that are designed to inhibit the production of β-amyloid.[6] The incorporation of such NPAAs can influence the pharmacokinetic and pharmacodynamic properties of the final compound, including its ability to cross the blood-brain barrier.[6]

4.2.4. Diketopiperazine-Based Therapeutics

Diketopiperazines (DKPs) are cyclic dipeptides known for their broad range of biological activities. A patent review highlights that 2-amino-3-ethylpentanoic acid is one of the amino acids used to construct bioactive DKPs.[7] These DKP scaffolds have been explored for various therapeutic effects, including anti-tumor and neuroprotective activities, showcasing the versatility of this amino acid in generating diverse molecular entities.[7]

Caption: Role of (S)-2-Amino-3-ethylpentanoic acid in therapeutic development.

Potential for Direct G Protein Activation

While not directly demonstrated for (S)-2-Amino-3-ethylpentanoic acid itself, research on structurally related compounds offers intriguing possibilities. A study on various alkyl-substituted amino acid amides and their derivatives revealed that these molecules can act as direct activators of heterotrimeric G proteins, specifically those of the Gαi subfamily.[8] The study found that elongating the alkyl chain enhanced the potency of these compounds.[8] This suggests a potential, yet unexplored, mechanism of action for (S)-2-Amino-3-ethylpentanoic acid and its simple derivatives, warranting further investigation into their direct signaling roles.

Experimental Protocol: Solid-Phase Synthesis of a Peptide Containing (S)-2-Amino-3-ethylpentanoic Acid

To evaluate the impact of incorporating (S)-2-Amino-3-ethylpentanoic acid on the biological activity of a peptide, solid-phase peptide synthesis (SPPS) is the standard method. The following is a representative protocol.

Objective: To synthesize a model peptide containing (S)-2-Amino-3-ethylpentanoic acid to assess its influence on structure and function (e.g., receptor binding, enzymatic inhibition).

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-(S)-2-Amino-3-ethylpentanoic acid

-

Coupling reagents: HBTU, HOBt

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Diethyl ether (cold)

-

HPLC system for purification

-

Mass spectrometer for verification

Methodology:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-(S)-2-Amino-3-ethylpentanoic acid when it is at the desired position in the sequence), HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group (solution will typically change color).

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5-7 times).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection of Side Chains:

-

Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

-

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Conclusion and Future Directions

(S)-2-Amino-3-ethylpentanoic acid stands as a compelling example of the power of non-proteinogenic amino acids in expanding the chemical space for drug discovery. While its role as a standalone bioactive molecule is not yet well-defined, its utility as a structural component in natural products and rationally designed therapeutics is firmly established. Its incorporation into peptides and small molecules can confer enhanced stability, modulate hydrophobicity, and provide critical conformational constraints necessary for high-affinity target binding.

Future research should focus on a more systematic evaluation of the intrinsic biological activity of (S)-2-Amino-3-ethylpentanoic acid and its simple derivatives. Investigating its potential as a G protein modulator, as suggested by studies on related compounds, could unveil novel signaling pathways and therapeutic targets. Furthermore, a deeper understanding of the enzymatic machinery that incorporates this NPAA into natural products could inspire new biocatalytic approaches for peptide engineering. As the demand for more potent and specific therapeutics continues to grow, the strategic use of unique building blocks like (S)-2-Amino-3-ethylpentanoic acid will undoubtedly play a crucial role in the future of medicine.

References

- Leclerc, G. (2001). Sequences and antimycoplasmic properties of longibrachins LGB II and LGB III, two novel 20-residue peptaibols from Trichoderma longibrachiatum.

- Storrie-Lombardi, M. C., & Lerman, L. S. (2018). Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life. Astrobiology, 18(1), 1-17.

- Bicycle Therapeutics. (2025). Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles. Nucleic Acids Research.

- Wang, Y., et al. (2013). Developments around the bioactive diketopiperazines: A patent review.

- Uggerhøj, L. E. (2012). Rational design of alpha-helical antimicrobial peptides and peptidomimetics. Aalborg Universitet.

- Graul, R., et al. (1998). Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators. Journal of Medicinal Chemistry, 41(23), 4529-4537.

- Röhrig, U. F., et al. (2018). Novel inhibitors of the enzyme activated factor XII (FXIIa).

- (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)

- Audia, J. E., et al. (2010). Heterocyclic sulfonamide derivatives.

- (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)

- Blacker, A. J., et al. (2003). Production of chirally pure α-amino acids and N-sulfonyl α-amino acids.

- (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)

- (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)

- (This citation is intentionally left blank as there is no direct reference for this specific point in the provided search results.)

Sources

- 1. Functional Properties of Amino Acid Side Chains as Biomarkers of Extraterrestrial Life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6657070B2 - Production of chirally pure α-amino acids and N-sulfonyl α-amino acids - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US20180118786A1 - NOVEL lNHIBITORS OF THE ENZYME ACTIVATED FACTOR XII (FXIIA) - Google Patents [patents.google.com]

- 5. academic.oup.com [academic.oup.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Alkyl-substituted amino acid amides and analogous di- and triamines: new non-peptide G protein activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Expanding the Genetic Alphabet

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Amino Acids

The central dogma of molecular biology is built upon a simple yet elegant foundation: a 20-amino-acid alphabet. These proteinogenic amino acids are the fundamental building blocks of virtually all life on Earth, giving rise to the vast and complex machinery of proteins that catalyze reactions, regulate genes, and form cellular structures.[1] However, nature's toolkit is not as limited as it first appears. Beyond these canonical 20, a diverse world of non-proteinogenic or "unnatural" amino acids (UAAs) exists. These can be naturally occurring metabolites or, more frequently, products of deliberate laboratory synthesis.[2]

The ability to move beyond the natural repertoire provides medicinal chemists and drug development professionals with an expanded toolkit to address complex biological challenges.[2] The incorporation of UAAs into peptides and small molecules has become an indispensable strategy in drug discovery.[3][4] By introducing novel side chains, stereochemistries, or backbone constraints, UAAs can dramatically enhance the therapeutic properties of molecules, improving their stability, potency, bioavailability, and target selectivity.[3][5] FDA-approved drugs such as sitagliptin (for diabetes), pregabalin (for neuropathic pain), and bortezomib (for cancer) all feature UAA scaffolds, illustrating their profound impact on modern medicine.[3][4]

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, charting the course from the conceptualization of a novel amino acid to its tangible synthesis and application. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Chapter 1: The Genesis of Novelty—Discovery and Design Strategies

The journey to a new amino acid begins with an idea—a specific functional need or a hypothesis about a novel molecular interaction. This initial phase can be broadly divided into two paths: the discovery of molecules already existing in nature's vast library and the de novo design of entirely new chemical entities.

Discovery from Nature's Blueprint

While the core genetic code is limited, specialized metabolic pathways in plants, fungi, and bacteria produce a wide array of non-proteinogenic amino acids.[6] These compounds often play roles in chemical defense, signaling, or metal chelation. The discovery process involves a synergistic combination of metabolomics and genomics.

A powerful modern approach is the use of untargeted metabolic profiling coupled with genome-wide association studies (GWAS). In this strategy, researchers analyze the metabolic profiles of hundreds of natural variants of an organism (e.g., different strains of Arabidopsis thaliana).[6] By correlating the presence of specific, uncharacterized metabolites with genetic variations, it is possible to identify the genes—and by extension, the enzymes—responsible for their biosynthesis. This was precisely the approach that led to the discovery of a novel amino acid racemase in A. thaliana, which produces N-malonyl-D-allo-isoleucine.[6] This method bypasses the need for initial compound identification, allowing the genetic data to point directly to novel biochemistry.

Rational and In Silico Design

When nature does not provide a ready-made solution, the design process turns to computational methods. In silico design allows for the creation of UAAs tailored to specific therapeutic targets or desired physicochemical properties before a single flask is touched in the lab.[7][8]

The workflow for in silico design is an iterative, multi-stage process that leverages computational power to predict and refine molecular structures. A key tool in this process is the genetic algorithm, which can explore a vast chemical space to identify promising candidates.[9] The In-Silico Protein Synthesizer (InSiPS) algorithm, for example, starts with a pool of random amino acid sequences and applies evolutionary pressure over many generations—selecting for sequences with high predicted affinity for a target and minimal off-target interactions.[9] This process can design novel binding proteins without requiring a 3D structure of the target, opening avenues for targeting previously "undruggable" proteins.[9]

This rational design process is visualized in the workflow below.

Caption: General workflow for the enzymatic synthesis of a novel amino acid.

Chapter 3: Incorporation into Peptides and Proteins

Synthesizing a UAA is only half the battle. Its true value is realized when it is incorporated into a larger molecule, such as a therapeutic peptide or a protein probe.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically assembling peptides in the lab. [10]The process involves anchoring the C-terminal amino acid to an insoluble polymer resin and then adding subsequent amino acids in a stepwise cycle of deprotection and coupling reactions. [10]This simplifies purification, as excess reagents and byproducts are simply washed away after each step. [10] Incorporating UAAs via SPPS presents unique challenges. [5]* Steric Hindrance: Bulky UAA side chains can physically block the reactive sites, slowing down or preventing efficient peptide bond formation. This necessitates the use of more potent coupling reagents (e.g., HATU, HCTU) and sometimes elevated temperatures to drive the reaction to completion.

-

Side-Chain Reactivity: The novel functional groups on a UAA may require specific orthogonal protecting groups that are stable throughout the synthesis but can be selectively removed at the end without damaging the peptide.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a standard Fmoc-based SPPS cycle for incorporating a generic UAA.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with the first amino acid. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat with fresh 20% piperidine solution for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times), then dichloromethane (DCM, 3 times), then DMF (3 times).

-

-

Coupling Reaction:

-

In a separate vessel, dissolve the UAA (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2-5 minutes.

-

Add the activated UAA solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours. Causality Note: The use of HATU, a potent activator, is crucial for overcoming potential steric hindrance from the UAA side chain.

-

-

Validation (Kaiser Test):

-

Take a small sample of the resin beads and wash them with ethanol.

-

Add a few drops of Kaiser test solutions A, B, and C and heat for 5 minutes.

-

A blue color indicates a free primary amine and an incomplete reaction. Yellow/colorless indicates successful coupling. If the test is positive (blue), repeat the coupling step. Trustworthiness Note: This in-process control ensures each step is complete before proceeding, preventing deletion sequences.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times).

-

Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for labeling and identifying newly synthesized proteins within living cells. [11]The method relies on "feeding" cells a UAA that is an analog of a natural amino acid (commonly an analog of methionine like azidohomoalanine, Aha) but contains a bioorthogonal handle—a functional group like an azide or an alkyne that is inert to biological reactions. [12][13]The cell's translational machinery incorporates this UAA into newly made proteins. [13]Subsequently, the cells can be lysed, and the azide- or alkyne-containing proteins can be tagged with a reporter molecule (e.g., biotin, a fluorophore) via a highly specific "click chemistry" reaction. [13]This allows for the selective isolation and identification of proteins synthesized during a specific time window. [11]

Sources

- 1. Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pnas.org [pnas.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. In Silico Engineering of Synthetic Binding Proteins from Random Amino Acid Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bachem.com [bachem.com]

- 11. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 12. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Stereochemistry of 3-Ethylnorvaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylnorvaline, systematically named 2-amino-3-ethylpentanoic acid, is a non-proteinogenic α-amino acid of significant interest in medicinal chemistry and drug development. Its structure incorporates two adjacent chiral centers, giving rise to a stereochemically complex landscape of four distinct stereoisomers. The precise three-dimensional arrangement of these stereoisomers is paramount, as it dictates their interaction with biological targets, ultimately influencing their pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the stereochemistry of 3-ethylnorvaline, including the structural elucidation of its stereoisomers, potential strategies for their asymmetric synthesis and chiral resolution, and established analytical techniques for their characterization. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating this unique amino acid scaffold.

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of pharmacology, the three-dimensional structure of a molecule is inextricably linked to its biological function. The stereoisomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects or toxicity.[3] Therefore, a thorough understanding and control of stereochemistry are fundamental to modern drug discovery and development.

3-Ethylnorvaline (2-amino-3-ethylpentanoic acid) presents a compelling case study in stereochemical complexity. With two stereogenic centers, it exists as two pairs of enantiomers, which are diastereomers of each other. The subtle yet significant differences in the spatial arrangement of the amino and ethyl groups have profound implications for how these molecules interact with chiral biological environments such as enzymes and receptors.

Structural Elucidation of 3-Ethylnorvaline Stereoisomers

The systematic IUPAC name for 3-ethylnorvaline is 2-amino-3-ethylpentanoic acid. Its chemical structure contains two chiral centers at the C2 (α-carbon) and C3 (β-carbon) positions. This gives rise to 22 = 4 possible stereoisomers.

These four stereoisomers consist of two pairs of enantiomers:

-

(2S, 3S)-2-amino-3-ethylpentanoic acid and (2R, 3R)-2-amino-3-ethylpentanoic acid are enantiomers.

-

(2S, 3R)-2-amino-3-ethylpentanoic acid and (2R, 3S)-2-amino-3-ethylpentanoic acid are enantiomers.

The relationship between any other pairing of these isomers is diastereomeric (e.g., (2S, 3S) and (2S, 3R) are diastereomers).

Caption: Stereoisomeric relationships of 3-ethylnorvaline.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure β-branched α-amino acids like 3-ethylnorvaline is a significant challenge in synthetic organic chemistry. The synthesis can be approached through two main strategies: asymmetric synthesis to directly obtain a single stereoisomer, or the synthesis of a mixture of stereoisomers followed by chiral resolution.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomers with high enantiomeric and diastereomeric purity. Several methodologies developed for analogous β-branched amino acids can be conceptually applied to 3-ethylnorvaline.

-

Chiral Auxiliary-Mediated Synthesis: This well-established method involves the temporary attachment of a chiral auxiliary to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of 3-ethylnorvaline, a glycine enolate equivalent bearing a chiral auxiliary could be alkylated. The choice of auxiliary and reaction conditions would be critical in controlling the diastereoselectivity of the C-C bond formation at the β-position.

-

Biocatalytic Methods: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly approach to the synthesis of chiral amino acids. A biocatalytic dynamic kinetic resolution of a suitable α-keto acid precursor to 3-ethylnorvaline could potentially yield the desired α-amino acid with high stereopurity.[4]

Chiral Resolution of Stereoisomeric Mixtures

When a synthetic route yields a mixture of stereoisomers, their separation is necessary.

-

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

-

Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and diastereomers. Polysaccharide-based CSPs are often effective for the resolution of amino acid derivatives.[5] The scalability of this technique makes it suitable for obtaining gram quantities of pure stereoisomers.

Analytical Characterization of 3-Ethylnorvaline Stereoisomers

Unambiguous characterization of the individual stereoisomers of 3-ethylnorvaline is crucial for quality control and regulatory purposes. A combination of analytical techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric and diastereomeric purity of 3-ethylnorvaline.

Protocol: Chiral HPLC Method Development for 3-Ethylnorvaline

-

Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and crown ether-based columns are good starting points for underivatized amino acids.[6]

-

Mobile Phase Optimization: For polysaccharide-based columns in normal phase mode, a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used.[5] For crown ether columns, an aqueous mobile phase with an acid modifier (e.g., perchloric acid or trifluoroacetic acid) is common.

-

Detection: UV detection is standard if the molecule possesses a chromophore. If not, derivatization with a UV-active or fluorescent tag may be necessary, or alternatively, mass spectrometric (MS) detection can be used.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[5]

Table 1: Representative Chiral HPLC Systems for Amino Acid Separation

| Chiral Stationary Phase | Typical Mobile Phase | Detection | Applicability |

| Polysaccharide-based (e.g., Chiralpak® IA) | Hexane/Isopropanol | UV/MS | Derivatized amino acids |

| Crown Ether-based (e.g., Crownpak® CR-I(+)) | Aqueous acid (e.g., HClO4) | UV/MS | Underivatized amino acids |

| Teicoplanin-based | Polar organic/aqueous | UV/MS | Underivatized amino acids |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the stereoisomers of 3-ethylnorvaline.

-

Diastereomer Differentiation: Diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. Key parameters include chemical shifts and coupling constants, which are sensitive to the relative stereochemistry.

-

Enantiomer Differentiation using Chiral Derivatizing Agents (CDAs): To distinguish enantiomers by NMR, they must be converted into diastereomers by reaction with a chiral derivatizing agent. The resulting diastereomeric products will exhibit separate signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. Stereoisomers in pharmacology | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

An In-Depth Technical Guide to the Solubility of (S)-2-Amino-3-ethylpentanoic Acid in Various Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of (S)-2-Amino-3-ethylpentanoic acid, a non-standard amino acid of interest in pharmaceutical and biotechnological research. Recognizing the limited direct solubility data for this specific compound, this document leverages established principles of amino acid solubility and draws upon data from its close structural analog, L-isoleucine, to provide a robust predictive framework and practical experimental guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of Solubility in Drug Development

(S)-2-Amino-3-ethylpentanoic acid, a chiral alpha-amino acid, presents a unique structural motif that is increasingly explored in the design of novel therapeutic agents. As with any active pharmaceutical ingredient (API), its solubility is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and ultimately, its therapeutic efficacy. A thorough understanding of its behavior in various solvent systems is paramount for advancing its development from the laboratory to clinical applications. This guide will delve into the theoretical underpinnings of its solubility, provide actionable experimental protocols for its determination, and present a predictive solubility profile based on analogous compounds.

Physicochemical Properties and Their Influence on Solubility

The solubility of an amino acid is dictated by a delicate interplay of its molecular structure and the properties of the solvent. (S)-2-Amino-3-ethylpentanoic acid, with its ethyl group branching at the beta-carbon, is classified as a non-polar, aliphatic amino acid.

Key Molecular Features Governing Solubility:

-

Zwitterionic Nature: Like all amino acids, (S)-2-Amino-3-ethylpentanoic acid exists predominantly as a zwitterion at physiological pH.[1] This dual charge, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), allows for strong electrostatic interactions with polar solvents like water.

-

Aliphatic Side Chain: The 3-ethylpentyl side chain is hydrophobic. This non-polar character limits its interaction with polar solvents but can enhance its solubility in less polar or organic solvents. The larger and more branched the aliphatic side chain, the lower the aqueous solubility.[2]

-

pH-Dependent Charge: The overall charge of the molecule is pH-dependent. In acidic solutions (low pH), the carboxyl group is protonated (-COOH), and the molecule carries a net positive charge. In basic solutions (high pH), the amino group is deprotonated (-NH2), resulting in a net negative charge. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero, and increases as the pH moves away from the pI due to the formation of more soluble salt forms.[2][3]

The interplay of these factors is visually represented in the logical relationship diagram below.

Caption: Logical relationships influencing the solubility of (S)-2-Amino-3-ethylpentanoic acid.

Predictive Solubility Profile: Insights from L-Isoleucine

Given the structural similarity between (S)-2-Amino-3-ethylpentanoic acid and L-isoleucine ((S)-2-Amino-3-methylpentanoic acid), the solubility data for L-isoleucine serves as a valuable predictive tool.[4][5][6] A recent study systematically measured the mole fraction solubility of L-isoleucine in twelve organic solvents at various temperatures.[7] The data from this study is summarized below and provides a strong indication of the expected solubility behavior of (S)-2-Amino-3-ethylpentanoic acid.

Table 1: Mole Fraction Solubility (x10³) of L-Isoleucine in Various Solvents at 298.15 K (25 °C)

| Solvent | Dielectric Constant | Solubility (x10³) |

| Water | 80.1 | 21.4 mg/mL* |

| Methanol | 32.7 | 0.283 |

| Ethanol | 24.5 | 0.201 |

| n-Propanol | 20.1 | 0.179 |

| Isopropanol | 19.9 | 0.354 |

| n-Butanol | 17.5 | 0.141 |

| Isobutanol | 17.9 | 0.332 |

| Acetone | 20.7 | 0.019 |

| 2-Butanone | 18.5 | 0.211 |

| Methyl Acetate | 6.7 | 4.132 |

| Ethyl Acetate | 6.0 | 4.881 |

| 1,4-Dioxane | 2.2 | 0.301 |

| Acetonitrile | 37.5 | 0.161 |

* Data for water solubility of L-isoleucine from the Human Metabolome Database.[4] The remaining data is adapted from a study on L-isoleucine solubility in organic solvents.[7]

Interpretation of the Predictive Data:

-

High Aqueous Solubility: As expected for an amino acid, the solubility in water is significant.

-

Limited Solubility in Alcohols: The solubility in alcohols is generally low, with a trend of decreasing solubility as the carbon chain length of the alcohol increases for the straight-chain alcohols (methanol > ethanol > n-propanol > n-butanol).[7]

-

Poor Solubility in Aprotic Solvents: Solubility is very low in acetone and acetonitrile.[7]

-

Enhanced Solubility in Esters: Interestingly, the highest solubility among the tested organic solvents is observed in ethyl acetate and methyl acetate.[7] This suggests that the specific interactions between the amino acid and the ester functional group are more favorable than with other organic solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for (S)-2-Amino-3-ethylpentanoic acid, a systematic experimental approach is necessary. The following protocol outlines a robust gravimetric method for determining solubility.

Experimental Workflow Diagram:

Caption: Experimental workflow for the gravimetric determination of solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of (S)-2-Amino-3-ethylpentanoic acid to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

For each solvent, prepare triplicate samples to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator. A standard temperature of 25 °C (298.15 K) is recommended for initial screening.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A minimum of 24-48 hours is typically recommended.[8] Preliminary experiments can be conducted to determine the time required to reach a constant concentration.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid. Alternatively, centrifuge the samples and then withdraw the supernatant.[8]

-

-

Gravimetric Analysis of Supernatant:

-

Dispense the filtered supernatant into a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

-

Record the exact weight of the transferred supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the amino acid.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved amino acid is the final weight of the container minus its initial tare weight.

-

The mass of the solvent is the weight of the supernatant minus the mass of the dissolved amino acid.

-

Solubility can be expressed in various units, such as g/100 g of solvent, mg/mL, or mole fraction.

-

Self-Validation and Controls:

-

Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and the solubility measured. The point at which the solubility value plateaus indicates that equilibrium has been achieved.

-

Purity of Materials: The purity of both the (S)-2-Amino-3-ethylpentanoic acid and the solvents should be confirmed prior to the experiment using appropriate analytical techniques (e.g., NMR, HPLC, and Karl Fischer titration for water content in solvents).

-

Temperature Control: Precise temperature control is critical, as solubility is temperature-dependent. The temperature of the incubator and during sample handling should be carefully monitored and recorded.

Factors Influencing Experimental Outcomes and Troubleshooting

-

pH of the Medium: For aqueous solutions, the pH must be controlled and measured, as it will significantly impact the solubility.[2] Buffers can be used to maintain a constant pH, but potential interactions between the buffer components and the amino acid should be considered.

-

Polymorphism: The crystalline form (polymorph) of the solid amino acid can affect its solubility. It is important to characterize the solid form used in the experiments and to check for any polymorphic transformations during the equilibration process.

-

Solvent Purity: The presence of impurities, particularly water in organic solvents, can alter the measured solubility. Use high-purity, anhydrous solvents whenever possible.

Conclusion

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

-

Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. [Link]

- Lahiri, S. C., & Pal, A. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139.

-

PubChem. (n.d.). 2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). (2S)-2-amino-3-methylpentanoic acid. National Center for Biotechnology Information. [Link]

- Wang, Y., et al. (2022). Solubility of L‑Isoleucine in 12 Organic Solvents: Solvent Effects, Molecular Simulations, and Model Correlations.

-

The Japanese Pharmacopoeia. (2016). L-Isoleucine. [Link]

- Nozaki, Y., & Tanford, C. (1963). The solubility of amino acids and related compounds in aqueous urea solutions. The Journal of Biological Chemistry, 238(12), 4074-4081.

- Ferreira, O., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(15), 7171-7188.

-

Chemsrc. (n.d.). 2-AMINO-3-ETHYL-PENTANOIC ACID. [Link]

-

PubChem. (n.d.). (R)-2-Amino-3-ethylpentanoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Isoleucine. [Link]

- H-J. K. et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances.

-

CUTM Courseware. (n.d.). Experiment-4: Qualitative determination of Amino acids. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. 2-Amino-3-methylpentanoic acid | C6H13NO2 | CID 791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-2-amino-3-methylpentanoic acid | C6H13NO2 | CID 5351546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isoleucine - Wikipedia [en.wikipedia.org]

- 7. acs.figshare.com [acs.figshare.com]

- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Amino-3-ethylpentanoic Acid

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids, those not found in the canonical genetic code, are of immense interest in medicinal chemistry and drug development. Their unique structures can impart desirable properties to peptide-based therapeutics, such as increased metabolic stability and novel biological activities. (S)-2-Amino-3-ethylpentanoic acid, a β-branched α-amino acid, represents a valuable chiral building block for the synthesis of such modified peptides and other complex bioactive molecules. Its controlled, stereoselective synthesis is therefore a critical endeavor for advancing pharmaceutical research.

This guide provides a comprehensive overview and a detailed protocol for the asymmetric synthesis of (S)-2-Amino-3-ethylpentanoic acid, leveraging the well-established Schöllkopf bis-lactim ether method. This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction, ensuring the formation of the desired (S)-enantiomer with high purity.

Synthetic Strategy: The Schöllkopf Chiral Auxiliary Approach

The cornerstone of this synthesis is the Schöllkopf chiral auxiliary, a bis-lactim ether typically derived from the condensation of a chiral amino acid, such as L-valine, and glycine.[1] This method allows for the diastereoselective alkylation of a masked glycine equivalent.[1] The bulky isopropyl group of the valine auxiliary sterically hinders one face of the enolate formed upon deprotonation, directing the incoming electrophile to the opposite face.[2] This results in a high degree of stereocontrol, typically yielding diastereomeric excesses greater than 95%.[1]

To synthesize the target molecule, (S)-2-Amino-3-ethylpentanoic acid, a sequential diastereoselective alkylation of the Schöllkopf auxiliary is proposed. This involves two distinct alkylation steps with different electrophiles to introduce the necessary substituents at the α-carbon of the original glycine unit.

Visualizing the Workflow: Synthetic Pathway

Caption: Synthetic workflow for (S)-2-Amino-3-ethylpentanoic acid.

Experimental Protocols

Part 1: Preparation of the (S)-Schöllkopf Chiral Auxiliary

The synthesis of the (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine auxiliary from L-valine and glycine methyl ester hydrochloride is a well-established procedure.[1] This involves the formation of the diketopiperazine followed by O-methylation.

Materials:

-

L-Valine methyl ester hydrochloride

-

Glycine methyl ester hydrochloride

-

Sodium methoxide

-

Methanol

-

Toluene

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

Protocol:

-

Diketopiperazine Formation:

-

In a round-bottom flask, dissolve L-valine methyl ester hydrochloride and glycine methyl ester hydrochloride in methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature and stir for 24 hours.

-

Neutralize the reaction mixture with glacial acetic acid and remove the solvent under reduced pressure.

-

Suspend the residue in toluene and heat to reflux for 4 hours with a Dean-Stark trap to remove water.

-

Cool the mixture and collect the precipitated cyclo(L-Val-Gly) by filtration.

-

-

O-Methylation to form the Bis-lactim Ether:

-

Suspend the dried diketopiperazine in anhydrous DCM.

-

Add trimethyloxonium tetrafluoroborate portion-wise at 0°C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the (S)-bis-lactim ether as a colorless oil.

-

Part 2: Sequential Diastereoselective Alkylation

This two-step alkylation is the key to constructing the desired carbon skeleton. The order of addition of the electrophiles is crucial for achieving the desired product.

Materials:

-

(S)-Schöllkopf Chiral Auxiliary

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl iodide

-

1-Bromopropane

-

Saturated ammonium chloride solution

Protocol:

-

First Alkylation (Ethylation):

-

Dissolve the (S)-Schöllkopf auxiliary in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Add n-BuLi dropwise via syringe, maintaining the temperature below -70°C. A color change to deep yellow indicates enolate formation. Stir for 30 minutes.

-

Add ethyl iodide dropwise and stir the reaction mixture at -78°C for 4 hours.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mono-ethylated intermediate. This intermediate can be used in the next step without further purification.

-

-

Second Alkylation (Propylation):

-

Dissolve the crude mono-ethylated intermediate in anhydrous THF and cool to -78°C under an argon atmosphere.

-

Add n-BuLi dropwise as described in the first alkylation step.

-

Add 1-bromopropane and allow the reaction to proceed at -78°C for 4 hours.

-

Quench and work up the reaction as described for the first alkylation.

-

Purify the crude dialkylated product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the desired diastereomer.

-

Part 3: Hydrolysis and Purification of (S)-2-Amino-3-ethylpentanoic Acid

Acidic hydrolysis cleaves the chiral auxiliary, which can be recovered, and liberates the desired amino acid as its methyl ester. Subsequent saponification and purification yield the final product.

Materials:

-

Dialkylated Intermediate

-

Hydrochloric acid (0.1 M)

-

Diethyl ether

-

Sodium hydroxide solution (1 M)

-

Dowex 50WX8 ion-exchange resin

Protocol:

-

Acidic Hydrolysis:

-

Dissolve the purified dialkylated intermediate in 0.1 M hydrochloric acid.

-

Stir the mixture at room temperature for 48 hours.

-

Extract the mixture with diethyl ether to remove the recovered valine methyl ester (the chiral auxiliary).

-

The aqueous layer contains the methyl ester of the target amino acid.

-

-

Saponification and Purification:

-

Adjust the pH of the aqueous layer to >12 with a 1 M sodium hydroxide solution and stir for 4 hours to saponify the ester.

-

Acidify the solution to pH ~7 and load it onto a column packed with Dowex 50WX8 resin (H+ form).

-

Wash the column with deionized water to remove inorganic salts.

-

Elute the amino acid with a dilute ammonium hydroxide solution.

-

Collect the fractions containing the amino acid (monitored by TLC with ninhydrin staining) and concentrate under reduced pressure to obtain the final product, (S)-2-Amino-3-ethylpentanoic acid.

-

Product Characterization and Quality Control

Rigorous analytical techniques are essential to confirm the structure, purity, and stereochemical integrity of the synthesized amino acid.

| Parameter | Analytical Method | Expected Outcome |

| Identity | ¹H NMR, ¹³C NMR | Spectra consistent with the structure of 2-amino-3-ethylpentanoic acid. |

| Purity | HPLC-UV/MS | A single major peak corresponding to the mass of the target molecule. |

| Enantiomeric Excess | Chiral HPLC | >95% ee, determined by separating the enantiomers after derivatization. |

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the target molecule can be predicted based on similar structures.

-

¹H NMR (D₂O): Protons on the ethyl and propyl groups will appear in the upfield region, with characteristic splitting patterns. The α-proton will be a doublet coupled to the β-proton.

-

¹³C NMR (D₂O): The spectrum will show distinct signals for the carboxyl carbon, the α-carbon, and the carbons of the ethyl and propyl side chains.

Chiral High-Performance Liquid Chromatography (HPLC)

Determination of the enantiomeric excess is critical. This is typically achieved by derivatizing the amino acid with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), followed by separation of the resulting diastereomers on a standard C18 reversed-phase column.[3] Alternatively, direct separation of the underivatized amino acid on a chiral stationary phase column is also possible.

Conclusion

The Schöllkopf bis-lactim ether method provides a reliable and highly stereoselective route for the synthesis of (S)-2-Amino-3-ethylpentanoic acid. The sequential alkylation strategy allows for the controlled introduction of the necessary side chains, and the established hydrolysis and purification protocols ensure the isolation of the final product with high purity. The analytical methods outlined in this guide are crucial for verifying the identity and enantiomeric excess of this valuable non-proteinogenic amino acid, making it a readily accessible building block for further research and development in the pharmaceutical sciences.

References

-

ChemTube3D. Schöllkopf Bis-lactim Amino Acid Synthesis. Available from: [Link]

-

Wikipedia. Schöllkopf method. Available from: [Link]

-

PubMed. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

Alkylation of Schöllkopf's bislactim ether chiral auxiliary with 4-bromo-1,2-butadiene. Available from: [Link]

-

PubMed. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available from: [Link]

-

PubMed. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available from: [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Chemical Space of Peptides and Pharmaceuticals

Unnatural α-amino acids (UAAs) are crucial building blocks in modern drug discovery and chemical biology.[1] Their incorporation into peptides can lead to improved metabolic stability, enhanced receptor affinity and selectivity, and constrained conformations, overcoming many limitations of natural peptide-based therapeutics.[2] Furthermore, enantiomerically pure UAAs serve as invaluable chiral synthons for the total synthesis of complex natural products and pharmaceuticals.[3][4][5]

The ever-increasing demand for structurally diverse and enantiomerically pure UAAs has driven the development of a multitude of synthetic strategies.[6] This guide provides an in-depth overview of key methodologies for the asymmetric synthesis of these valuable compounds, complete with detailed, field-proven protocols and the rationale behind experimental choices. We will explore diastereoselective methods using chiral auxiliaries, powerful catalytic enantioselective approaches including phase-transfer catalysis and asymmetric hydrogenation, and the growing field of biocatalysis.

Strategic Decision Making in UAA Synthesis

The choice of a synthetic route to a target UAA depends on several factors, including the desired side chain, scale of the synthesis, and available starting materials. The following diagram illustrates a general decision-making workflow.

Caption: Decision workflow for selecting a UAA synthetic strategy.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This classical yet robust approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction.[7] After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product. Oxazolidinones, popularized by David Evans, are among the most successful chiral auxiliaries for this purpose.[]

Causality Behind Experimental Choices:

-

The Auxiliary: Evans oxazolidinones are effective because they provide a rigid, sterically defined environment.[] The substituents on the oxazolidinone block one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face.

-

Metal Enolate Formation: The choice of base and metal counterion is critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that rapidly and quantitatively generates the enolate. The lithium ion coordinates to the carbonyl oxygens, creating a rigid six-membered ring transition state that enhances facial selectivity.

-